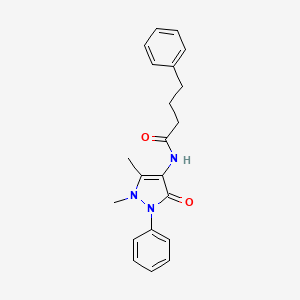![molecular formula C15H12ClN3OS B5718979 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound is also known as CPAA and is a member of the acrylamide family of compounds.
Mécanisme D'action
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in target cells. In cancer cells, CPAA has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis. In weed species, CPAA has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to plant death.
Biochemical and physiological effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in target cells. In cancer cells, CPAA has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In weed species, CPAA has been shown to inhibit photosynthesis, leading to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for lower doses and reduced toxicity. One limitation is its complex synthesis method, which requires specialized equipment and knowledge of organic chemistry.
Orientations Futures
There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, future research could focus on improving the selectivity and potency of CPAA as an anticancer agent, as well as investigating its potential for combination therapy with other drugs. In agricultural chemistry, future research could focus on optimizing the formulation and delivery of CPAA as a herbicide, as well as investigating its potential for controlling other pest species.
Méthodes De Synthèse
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a complex process that requires specialized equipment and knowledge of organic chemistry. The most common synthesis method involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by reaction with phenylacryloyl chloride. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CPAA has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. In agricultural chemistry, CPAA has been studied for its potential as a herbicide, with promising results in controlling various weed species.
Propriétés
IUPAC Name |
(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBAZJUZHOUOO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)



![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)
![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)

![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)